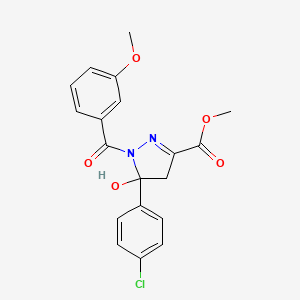![molecular formula C25H24N4O B4985972 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry.
科学的研究の応用
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, it has been shown to exhibit potent antimicrobial and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions.
作用機序
The mechanism of action of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, it has been suggested that the compound may also act as a metal ion chelator, thereby disrupting metal ion-dependent biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent antimicrobial and anticancer activities against a wide range of microorganisms and cancer cells. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in humans.
実験室実験の利点と制限
One of the major advantages of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is its versatility. The compound can be easily synthesized and modified to suit specific research needs. In addition, the compound exhibits potent antimicrobial and anticancer activities, making it a valuable tool for studying microbial and cancer biology. However, one of the major limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole. One area of research is the development of novel derivatives with improved solubility and bioactivity. Another area of research is the exploration of the compound's potential applications in the field of materials science, particularly in the synthesis of novel MOFs and COFs. Finally, further studies are needed to determine the compound's pharmacokinetics and pharmacodynamics in humans, which could lead to the development of new antimicrobial and anticancer drugs.
合成法
The synthesis of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole can be achieved through several methods. One of the most commonly used methods involves the condensation of 4-methoxyphenyl-1,2-diamine with 2,3-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a suitable catalyst such as palladium on charcoal to obtain the desired compound.
特性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)butan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-16(24-26-20-7-3-4-8-21(20)27-24)19(15-17-11-13-18(30-2)14-12-17)25-28-22-9-5-6-10-23(22)29-25/h3-14,16,19H,15H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBFUSTFOYCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)C(CC3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)